Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. 2-Methoxyphenyl and 2-Fluorophenyl Analogs
The target compound, with unsubstituted phenyl on the piperazine, has a computed XLogP3 of 2.5 [1]. The 2-methoxyphenyl analog (CAS 897610-98-9) is expected to exhibit a lower XLogP3 due to the polar methoxy substituent, while the 2-fluorophenyl analog possesses a higher electronegativity at the ortho position, altering hydrogen bond potential. The intermediate lipophilicity of the target compound balances membrane permeability with aqueous solubility within the optimal drug-like range (XLogP3 1–3), and unlike the 2-fluorophenyl analog, the unsubstituted phenyl avoids metabolic liabilities associated with fluoroarene oxidative defluorination [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 2-Methoxyphenyl analog (CAS 897610-98-9): XLogP3 expected < 2.5; 2-Fluorophenyl analog: XLogP3 expected similar but with altered electronic profile |
| Quantified Difference | Quantitative XLogP3 values for comparators not explicitly reported from a single source; computed estimate based on substituent effects. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement in CNS-targeted screening, the unsubstituted phenyl provides the highest confidence in predicted blood-brain barrier penetration among the arylpiperazine sub-series, without the metabolic uncertainty of fluoro-substituted analogs.
- [1] PubChem Compound Summary for CID 7188789, Computed Properties. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/7188789 View Source
- [2] Kuujia entry: Cas no 897610-98-9 (N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide). Structural comparison and pharmacological relevance. https://www.kuujia.com View Source
